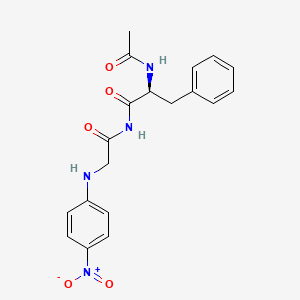

N-Acetylphenylalanylglycine 4-nitroanilide

Vue d'ensemble

Description

N-Acetylphenylalanylglycine 4-nitroanilide, also known as this compound, is a useful research compound. Its molecular formula is C19H20N4O5 and its molecular weight is 384.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Enzyme Kinetics and Stereochemical Selectivity

N-Acetylphenylalanylglycine 4-nitroanilide has been used to study the stereochemical selectivity in enzyme-catalyzed reactions. For instance, its enantiomers were used to evaluate selectivity in papain-catalyzed hydrolysis. The kinetic analysis of these reactions revealed significant insights into the enzyme’s stereochemical preferences and catalytic mechanisms (Kowlessur et al., 1990). Similarly, the variation in P2-S2 stereochemical selectivity among different cysteine proteinases like papain, ficin, and actinidin was investigated using this compound. These studies have contributed to a deeper understanding of the binding interactions and enzymatic activity differences among these proteinases (Patel et al., 1992).

Substrate Utilization in Enzymatic Assays

This compound has been applied in enzymatic assays to measure the activity of various enzymes. For example, it was used as a donor substrate in assays for γ-glutamyltransferase activity, providing a means to study the enzyme's kinetic properties and reaction conditions (Shaw et al., 1977). Such applications are crucial in clinical biochemistry for the characterization of enzyme activities in biological samples.

Study of Genetic Toxicity

Research on the genotoxic properties of related nitrosopeptides, such as N-(N-acetyl-L-prolyl)-N-nitrosoglycine, utilized mammalian cell culture assays to understand the genetic toxicity of these compounds. This research provides valuable insights into the mutagenic potential and mechanisms of action of related compounds in biological systems (Anderson et al., 1986).

Analyse Biochimique

Biochemical Properties

N-Acetylphenylalanylglycine 4-nitroanilide plays a significant role in biochemical reactions, particularly as a substrate for various enzymes. It has been shown to interact with cysteine proteinases such as papain, ficin, and actinidin . The hydrolysis of this compound by these enzymes has been studied, revealing variations in stereochemical selectivity. For instance, the kinetic specificity constant (kcat./Km) for the hydrolysis of this compound by papain is significantly higher than that for its D-enantiomer . These interactions highlight the compound’s potential as a tool for studying enzyme kinetics and specificity.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, particularly enzymes. The compound acts as a substrate for cysteine proteinases, and its hydrolysis involves binding interactions with the enzyme’s active site . The stereochemical selectivity observed in these interactions suggests that the compound’s structure plays a crucial role in its binding affinity and enzymatic activity. Additionally, this compound may influence enzyme inhibition or activation, further elucidating its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the hydrolysis of this compound by enzymes such as papain, ficin, and actinidin can vary depending on the experimental conditions . Long-term effects on cellular function have also been observed, indicating that the compound’s impact may evolve over extended periods of exposure.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to enzyme interactions. The compound’s hydrolysis by cysteine proteinases such as papain, ficin, and actinidin highlights its role in metabolic processes . These interactions can influence metabolic flux and metabolite levels, further elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound’s interactions with transporters and binding proteins can influence its localization and accumulation. Studies have shown that the compound’s distribution can vary depending on the experimental conditions, highlighting the importance of understanding its transport mechanisms .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its potential therapeutic applications .

Propriétés

IUPAC Name |

(2S)-2-acetamido-N-[2-(4-nitroanilino)acetyl]-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5/c1-13(24)21-17(11-14-5-3-2-4-6-14)19(26)22-18(25)12-20-15-7-9-16(10-8-15)23(27)28/h2-10,17,20H,11-12H2,1H3,(H,21,24)(H,22,25,26)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWBBDSLZGAHMD-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)CNC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)CNC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187909 | |

| Record name | N-Acetylphenylalanylglycine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34336-99-7 | |

| Record name | N-Acetylphenylalanylglycine 4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034336997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylphenylalanylglycine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

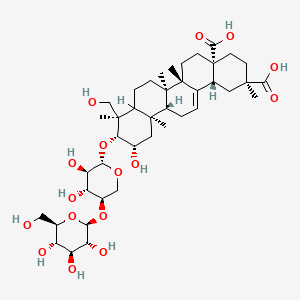

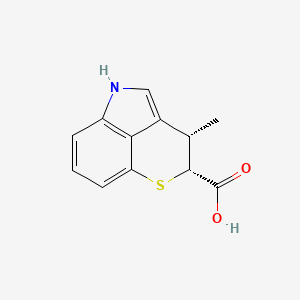

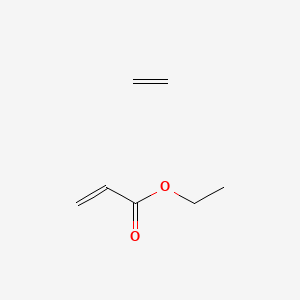

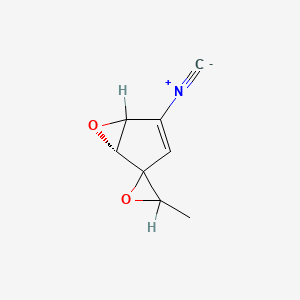

Feasible Synthetic Routes

Q1: How does the stereochemistry of N-Acetylphenylalanylglycine 4-nitroanilide affect its interaction with cysteine proteinases?

A: Research has shown that the L-enantiomer of this compound is hydrolyzed much more efficiently than the D-enantiomer by cysteine proteinases like papain, ficin, and actinidin. [, , ] This difference in reactivity is attributed to the specific interactions between the substrate and the enzyme's active site. Model building suggests that the L-enantiomer can achieve more favorable binding interactions within the S2 subsite of these enzymes, particularly regarding the phenyl ring of the N-acetylphenylalanyl group. [] Additionally, the D-enantiomer may require more significant conformational adjustments within the active site during catalysis, leading to a decrease in catalytic efficiency. []

Q2: Why is there variation in the stereoselectivity of different cysteine proteinases towards the enantiomers of this compound?

A: While all three enzymes (papain, ficin, and actinidin) preferentially hydrolyze the L-enantiomer, the degree of this preference, quantified by the index of stereochemical selectivity (Iss), varies significantly. [] Papain exhibits the highest Iss, followed by ficin and then actinidin. [] This difference is attributed to subtle variations in the architecture of their active sites and the specific interactions they make with the substrate. [] For example, model building suggests that achieving optimal binding in the actinidin active site might necessitate relaxing some of the hydrogen-bonding interactions observed in papain-ligand complexes. [] These differences highlight how seemingly minor variations in enzyme structure can significantly impact substrate specificity and catalytic efficiency.

Q3: How is the kinetic behavior of this compound hydrolysis used to study the mechanism of cysteine proteinases?

A: The hydrolysis of this compound by cysteine proteinases serves as a model reaction for investigating their catalytic mechanism. By analyzing the pH dependence of kinetic parameters like kcat/Km, researchers can identify key ionizable groups involved in catalysis. [] For example, studies using this substrate revealed that full catalytic competence in some cysteine proteinases requires an additional protonic dissociation with a pKa value close to 4, likely from a glutamic acid residue cluster, in addition to the formation of the catalytic thiolate-imidazolium ion pair. [] This finding highlights the importance of electrostatic modulation within the active site for optimal catalytic activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1228093.png)

![2-(4-Anilinophenoxy)acetic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1228094.png)

![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[[(S)-carboxy(3,4-dihydroxyphenyl)methoxy]imino]acetyl]amino]-8-oxo-, (6R,7R)-](/img/structure/B1228104.png)

![1-But-2-en-2-yl-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1228115.png)